molecular formula C12H12N2 B1344180 [4-(Pyridin-4-yl)phenyl]methanamine CAS No. 486437-10-9

[4-(Pyridin-4-yl)phenyl]methanamine

Cat. No. B1344180
M. Wt: 184.24 g/mol
InChI Key: ILJYDQMZEQMUBB-UHFFFAOYSA-N
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Description

“[4-(Pyridin-4-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 and a molecular weight of 184.24 . It is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for “[4-(Pyridin-4-yl)phenyl]methanamine” is 1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2 . This indicates that the compound consists of a pyridinyl group attached to a phenyl group via a methanamine linkage.


Physical And Chemical Properties Analysis

“[4-(Pyridin-4-yl)phenyl]methanamine” is a powder that is stored at 4°C . It has a molecular weight of 184.24 .

Scientific Research Applications

  • Intramolecular Charge-Transfer Enhancement

    • Application: This compound has been used in the study of intramolecular charge-transfer enhancement in tripodal tris[(pyridine-4-yl)phenyl]amine push–pull molecules .
    • Method: The compound was intercalated into layered materials bearing acidic functionalities . The intercalation led to significant organization and protonation of the compound .
    • Results: The intercalation resulted in enhanced intramolecular charge-transfer (ICT), which was documented by electrochemical measurements, UV-Vis spectra, and calculated properties such as the HOMO/LUMO levels and the first and second hyperpolarizabilities .
  • Metal Complexes

    • Application: The compound has been used in the synthesis of metal(II) complexes .
    • Method: A novel rigid ditopic ligand was used to solvothermally synthesize and structurally characterize these complexes .
    • Results: The results of the synthesis were characterized by single-crystal X-ray diffraction .
  • Collagen Prolyl-4-Hydroxylase Inhibitor

    • Application: This compound could potentially be used as an inhibitor of collagen prolyl-4-hydroxylase .
    • Method: The compound was tested in a hydroxyproline assay .
    • Results: The results displayed that the compound is a potent inhibitor of collagen prolyl-4-hydroxylase .
  • Bulk Custom Synthesis

    • Application: The compound has been used in bulk custom synthesis .
    • Method: The compound is synthesized in bulk for various industrial applications .
    • Results: The compound is available for bulk manufacturing, sourcing, and procurement .

Safety And Hazards

“[4-(Pyridin-4-yl)phenyl]methanamine” is classified under the GHS07 hazard class. It has several hazard statements including H302, H312, H315, H319, H332, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “[4-(Pyridin-4-yl)phenyl]methanamine” are not mentioned, related compounds have been studied for their potential applications. For instance, a hydrogen-bonded organic framework constructed from tris(4-(pyridin-4-yl)phenyl)amine exhibited efficient turn-on fluorescence sensing of phenylethylamine in water .

properties

IUPAC Name

(4-pyridin-4-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJYDQMZEQMUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625419
Record name 1-[4-(Pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Pyridin-4-yl)phenyl]methanamine

CAS RN

486437-10-9
Record name 1-[4-(Pyridin-4-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Saudi, J Zmurko, S Kaptein, J Rozenski… - European journal of …, 2014 - Elsevier
The results of a high-throughput screening assay using the dengue virus-2 replicon showed that the imidazole 4,5-dicarboxamide (I45DC) derivative (15a) has a high dengue virus …
Number of citations: 64 www.sciencedirect.com
T Liu, W Zhan, Y Wang, L Zhang, B Yang… - European journal of …, 2014 - Elsevier
A series of diphenylmethylamine derivatives were rationally designed, synthesized and biologically evaluated. Most of them exhibited moderate to good Akt1 inhibitory activities, as well …
Number of citations: 21 www.sciencedirect.com
ES Shore - 2016 - search.proquest.com
The opening of the mitochondrial permeability transition pore (MPTP) causes cell death via necrosis in acute pancreatitis (AP) which has no curative drug treatment. Cyclophilin D (CypD…
Number of citations: 4 search.proquest.com

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